molecular formula C15H10N2O3S3 B11668552 4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11668552
M. Wt: 362.5 g/mol
InChI Key: WFLZVRDEIRGMPX-WQLSENKSSA-N
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Description

4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a thiazolidinone ring and a thiophene moiety, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C15H10N2O3S3

Molecular Weight

362.5 g/mol

IUPAC Name

4-hydroxy-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C15H10N2O3S3/c18-10-5-3-9(4-6-10)13(19)16-17-14(20)12(23-15(17)21)8-11-2-1-7-22-11/h1-8,18H,(H,16,19)/b12-8-

InChI Key

WFLZVRDEIRGMPX-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of 4-hydroxybenzamide with a thiazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazolidinone moieties, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted benzamide or thiazolidinone derivatives.

Scientific Research Applications

4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene moiety, in particular, enhances its potential for various applications in scientific research and industry.

Biological Activity

The compound 4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O4S2C_{21}H_{20}N_2O_4S_2 with a molecular weight of approximately 428.5 g/mol. The structure features a hydroxyl group, a benzamide moiety, and a thiazolidine ring, which contribute to its diverse biological interactions.

Biological Activity Overview

Thiazolidine derivatives have been widely studied for their pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities. The specific compound exhibits promising biological activities that are summarized in the following table:

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; cytotoxic effects on HeLa and K562 cells.
AntimicrobialExhibits significant antimicrobial properties against various pathogens.
Enzyme InhibitionInhibits mushroom tyrosinase with an IC50 of 3.17 µM, showing potential for skin-related applications.
  • Cytotoxicity in Cancer Cells : The compound has demonstrated the ability to induce apoptosis through both extrinsic and intrinsic pathways in cancer cell lines such as HeLa and K562. This suggests that it may interfere with key signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Mechanism : The thiazolidine ring structure is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The compound acts as a non-competitive inhibitor of mushroom tyrosinase, which is crucial in melanin synthesis. The binding interactions at the enzyme's active site have been elucidated through molecular docking studies, indicating specific amino acid interactions that enhance inhibitory activity .

Case Studies

Several studies have highlighted the efficacy of thiazolidine derivatives similar to the compound :

  • A study on derivatives of thiazolidinones showed significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .
  • Another investigation into thiazolidine-based compounds revealed their broad-spectrum antimicrobial activity, suggesting their potential use in treating infections resistant to conventional antibiotics.

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